molecular formula C35H47N3O3 B14946298 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]

N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]

Cat. No.: B14946298
M. Wt: 557.8 g/mol
InChI Key: XLBHZEYKWZJHKT-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE is a complex organic compound featuring adamantane, a diamondoid structure known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acetic anhydride to form adamantyl acetate, which is then reacted with various amines and other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral enzymes . Its anti-proliferative effects on cancer cells may involve the disruption of cell division processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its adamantane core provides structural stability, while the various functional groups allow for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C35H47N3O3

Molecular Weight

557.8 g/mol

IUPAC Name

2-(1-adamantyl)-N-[5-[[2-(1-adamantyl)acetyl]amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C35H47N3O3/c1-21-5-30(38-4-2-3-33(38)41)29(37-32(40)20-35-16-25-9-26(17-35)11-27(10-25)18-35)12-28(21)36-31(39)19-34-13-22-6-23(14-34)8-24(7-22)15-34/h5,12,22-27H,2-4,6-11,13-20H2,1H3,(H,36,39)(H,37,40)

InChI Key

XLBHZEYKWZJHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)CC56CC7CC(C5)CC(C7)C6)N8CCCC8=O

Origin of Product

United States

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